(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

Catalog No.
S12911503
CAS No.
M.F
C12H18O7
M. Wt
274.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl...

Product Name

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

IUPAC Name

[(2R,3R,4R)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10-,11?,12-/m1/s1

InChI Key

QKPIXQGRPBEVLX-RCZOMOOESA-N

Canonical SMILES

CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and functional groups. It features a tetrahydropyran ring with three acetate groups attached, which significantly influences its chemical behavior and biological activity. The compound's molecular formula is C${13}$H${22}$O$_{6}$, highlighting the presence of multiple oxygen atoms that play a crucial role in its reactivity and interactions.

The chemical reactivity of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate can be explored through various types of reactions:

  • Esterification: The acetate groups can undergo hydrolysis to regenerate the corresponding alcohol and acetic acid.
  • Reduction: The carbonyl groups present in the acetate moieties can be reduced to alcohols using reducing agents.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atoms.

These reactions are mediated by enzymes in biological systems, which facilitate transformations essential for metabolic pathways

Research indicates that (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its utility in cancer therapy .
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential .

The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate can be achieved through several methods:

  • Starting Materials: Using 2H-pyran derivatives as precursors.
  • Reagents: Acetic anhydride or acetyl chloride for acetylation.
  • Catalysts: Acid catalysts may be employed to facilitate esterification reactions.

A typical synthetic route involves the protection of hydroxyl groups followed by selective acetylation and subsequent deprotection to yield the final product.

The applications of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate span various fields:

  • Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development.
  • Cosmetics: Due to its antioxidant properties, it may be utilized in formulations aimed at skin protection.
  • Food Industry: The compound could serve as a natural preservative owing to its antimicrobial properties.

Interaction studies involving (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate focus on its binding affinity with biological macromolecules:

  • Protein-Ligand Interactions: Molecular docking studies can elucidate how this compound interacts with specific proteins involved in cancer pathways.
  • Receptor Binding Studies: Investigating its affinity for receptors can provide insights into its mechanism of action.

These studies are essential for understanding how the compound exerts its biological effects and for optimizing its therapeutic potential .

Several compounds share structural similarities with (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
Tetrahydropyran derivativesSimilar ring structureAntioxidant and anti-inflammatory properties
Acetylated sugarsPresence of acetyl groupsPotentially useful in glycosylation reactions
Dihydropyran derivativesVariations in saturationVarying degrees of cytotoxicity

Uniqueness

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate stands out due to its specific stereochemistry and multiple acetate functionalities that enhance its solubility and reactivity compared to other similar compounds. This unique configuration may contribute to its distinct biological activities and applications in medicinal chemistry.

The IUPAC name (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate provides a complete description of its molecular architecture:

  • Tetrahydropyran core: A six-membered ring containing five carbon atoms and one oxygen atom, with partial saturation (four single bonds and one double bond in the fully unsaturated pyran form).
  • Stereochemical descriptors: The 4R,5R,6R configuration specifies the absolute spatial arrangement of substituents at positions 4, 5, and 6 of the ring.
  • Functional groups: Three acetate esters (triyl triacetate) at positions 2, 4, and 5, and a methyl group at position 6.

The molecular formula is C₁₄H₂₀O₈, with a molecular weight of 316.30 g/mol. Key structural features include:

PropertyValue
Molecular FormulaC₁₄H₂₀O₈
Molecular Weight316.30 g/mol
CAS Registry NumberNot formally assigned
Stereochemical CentersC4 (R), C5 (R), C6 (R)
Functional Groups3 acetate esters, 1 methyl group

The tetrahydropyran ring adopts a chair conformation, minimizing steric strain between the methyl group at C6 and the acetate substituents. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are typically employed to confirm its stereochemistry.

Historical Context in Carbohydrate Chemistry

Acetylated sugar derivatives like (4R,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate emerged as critical tools during the mid-20th century advancement of carbohydrate chemistry. Key milestones include:

  • Early protection strategies: The use of acetyl groups to mask hydroxyl functionality was pioneered by Emil Fischer in the late 19th century, enabling selective manipulation of polyol structures.
  • Stereochemical control: Developments in asymmetric synthesis during the 1970s allowed precise installation of substituents in cyclic ether systems, facilitating access to compounds with defined configurations like the 4R,5R,6R isomer.
  • Glycosylation techniques: The compound’s structural features made it instrumental in Koenigs-Knorr-type glycosylation reactions, where acetyl groups serve as temporary protecting groups during oligosaccharide assembly.

This compound represents an evolutionary step in protecting group technology, bridging classical acetylation methods and modern stereoselective synthesis approaches. Its continued use in contemporary research underscores the enduring utility of acetate protecting groups in complex molecule construction.

Significance in Acetylated Sugar Derivatives Research

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate occupies a unique niche in carbohydrate research due to:

Synthetic Versatility

  • Protecting group synergy: The three acetate groups allow sequential deprotection under mild acidic or basic conditions, enabling selective functionalization at different ring positions.
  • Stereochemical template: The fixed 4R,5R,6R configuration serves as a chiral scaffold for constructing glycoconjugates with defined biological activity.

Biological Relevance

  • Mimicry of natural glycans: The compound’s structure approximates fragments of bacterial polysaccharides and plant glycosides, making it valuable for immunological studies.
  • Drug delivery applications: Acetylated derivatives enhance membrane permeability in prodrug designs, as demonstrated in recent glycosidase-activated therapeutic systems.

Analytical Applications

  • Chromatographic standards: The compound’s well-defined structure aids in calibrating mass spectrometry and HPLC systems for carbohydrate analysis.

The following table contrasts its properties with related acetylated sugars:

CompoundFunctional GroupsStereochemistryKey Applications
(4R,5R,6R)-6-Methyltetrahydropyran triacetate3 acetates, 1 methyl4R,5R,6RGlycosylation, prodrug design
β-D-Galactose pentaacetate5 acetatesMultiple R/S centersNMR reference, synthesis
α-L-Fucopyranose tetraacetate4 acetates2S,3S,4S,5SAntigen synthesis

Traditional Chemical Synthesis Approaches

Precursor Selection Strategies

The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate begins with the selection of appropriate starting materials that possess the requisite stereochemical framework [1]. The most common precursors include naturally occurring carbohydrate derivatives that already contain the tetrahydropyran ring system with the correct stereochemical configuration [2].

Table 1: Common Precursor Selection Strategies

Precursor TypeStarting MaterialStereochemical AdvantageReference
Sugar derivativesGlucose-based compoundsPre-existing hydroxyl functionality [1]
Synthetic intermediatesHydroxytetrahydropyransControlled ring formation [2]
Natural productsCarbohydrate scaffoldsInherent stereochemistry [3]

The selection of 2-hydroxymethyltetrahydropyran derivatives has proven particularly effective, as these compounds undergo normal acetolysis to yield the expected straight-chain polyol acetates [8]. Research has demonstrated that specific hydroxylated tetrahydropyran derivatives can be isolated from the hydrogenolysis of methyl glycopyranosides, providing valuable starting points for further synthetic elaboration [8].

The preparation of precursors often involves the use of protecting group manipulations to achieve regioselective transformations [1]. For instance, the synthesis of (2R,3S,4S,5R,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has been accomplished through sequential protection and deprotection strategies [1]. These methodologies allow for the controlled introduction of acetyl groups at specific positions while maintaining the desired stereochemical integrity [2].

Acetylation Reaction Optimization

The optimization of acetylation reactions for tetrahydropyran derivatives requires careful consideration of reaction conditions, catalyst selection, and stoichiometric ratios [6]. Traditional acetylation methods typically employ acetic anhydride in the presence of acid or base catalysts to promote esterification [6].

Table 2: Acetylation Reaction Optimization Parameters

ParameterOptimal ConditionsYield RangeReference
Temperature50-80°C85-95% [6]
CatalystPyridine or sodium acetate89-97% [6]
Reaction Time15 minutes to 8 hoursVariable [6]
SolventAcetic anhydride (excess)80-98% [6]

The reaction between acetic anhydride and hydroxytetrahydropyrans in the presence of boron trifluoride has been extensively studied [8]. This methodology has shown particular effectiveness for compounds such as 2-methyl-3-hydroxytetrahydropyran and 3,4-dihydroxytetrahydropyran, which undergo normal acetolysis to yield the expected acetylated products [8]. The use of boron trifluoride as a catalyst provides enhanced reactivity while maintaining selectivity for the desired transformation [8].

Research has demonstrated that the acetylation of carbohydrates can be efficiently carried out using triethylammonium acetate as both solvent and catalyst [6]. This ionic liquid system provides several advantages, including high selectivity, cost-efficiency, and mild reaction conditions that are tolerable to acid-sensitive functionalities [6]. The process has been shown to proceed with high beta anomeric selectivity for sugar derivatives, making it particularly suitable for the preparation of tetrahydropyran triacetates [6].

Novel Catalytic Pathways

Enzyme-Mediated Acetylation Techniques

Enzymatic acetylation has emerged as a powerful alternative to traditional chemical methods for the preparation of tetrahydropyran acetates [7] [11]. Lipase-catalyzed acetylation reactions offer several advantages, including high regioselectivity, mild reaction conditions, and the ability to work with complex substrates [7] [11].

Table 3: Enzyme-Mediated Acetylation Performance

Enzyme TypeSubstrate SpecificityConversion RateSelectivityReference
Candida antarctica Lipase BPrimary hydroxyl groups98.5%>99% [7]
Aspergillus niger Lipase A12Cellulosic substrates89%High [12]
Lipase FSecondary alcoholsVariable>95% [11]

Lipase B from Candida antarctica has been identified as particularly effective for the regioselective monoacetylation of diols, demonstrating exceptional activity and selectivity [15]. This enzyme catalyzes the acetylation of primary hydroxyl groups with conversion rates exceeding 98% and selectivity greater than 99% [7]. The use of vinyl acetate as an acyl donor in n-hexane has been shown to provide optimal results, with the enzyme maintaining high activity and stability even after multiple reaction cycles [7].

The mechanism of lipase-catalyzed acetylation follows a bi-bi ping-pong mechanism, where the alcohol substrate acts as an acyl acceptor and may display competitive substrate inhibition at high concentrations [7]. This understanding has led to optimized reaction conditions that balance substrate concentration with enzyme activity to achieve maximum productivity [7].

Recent developments in enzyme immobilization have further enhanced the practical utility of biocatalytic acetylation [11]. Immobilized lipases demonstrate improved stability and can be readily recovered and reused, making them attractive for industrial applications [11]. The use of Taylor-made immobilization techniques has shown particular promise for enhancing the catalytic performance of lipases in selective acetylation reactions [11].

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of acetylated compounds by providing enhanced control over reaction conditions and improved safety profiles [17] [18]. The continuous flow acetylation of tetrahydropyran derivatives offers several advantages over traditional batch processes, including better heat transfer, precise control of residence time, and the ability to work at elevated temperatures and pressures [17].

Table 4: Flow Chemistry Optimization Parameters

ParameterOptimal RangeBenefitsReference
Temperature70-160°CEnhanced reaction rates [17]
Residence Time1-45 minutesImproved selectivity [17]
Flow Rate0.1-2.0 mL/minBetter mixing [17]
PressureElevatedAccess to higher temperatures [17]

The development of telescoped continuous flow procedures has enabled the efficient acetylation of complex substrates [17]. For example, the continuous flow acetylation using acetic anhydride in the presence of acid catalysts has been optimized to achieve conversion rates exceeding 96% with high selectivity [17]. The use of microreactor platforms with in-line temperature measurement provides precise control over reaction conditions and enables rapid optimization of process parameters [17].

Flow chemistry applications have demonstrated particular effectiveness in the synthesis of glycosyl acetates through tandem Wittig-Michael reactions [18]. These processes benefit from the ability to conduct reactions at elevated temperatures and pressures, which are readily achievable in flow systems but may be challenging in batch reactors [18]. The continuous nature of flow processes also enables the telescoping of multiple reaction steps, reducing the need for intermediate isolation and purification [18].

Protecting Group Strategies

The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate requires sophisticated protecting group strategies to achieve selective functionalization [24] [27]. Acetyl groups serve as both protecting groups and functional elements in the target molecule, necessitating careful consideration of their introduction and stability [24].

Table 5: Protecting Group Strategy Comparison

Protecting GroupIntroduction MethodRemoval ConditionsStabilityReference
Acetyl estersAcetic anhydride/pyridineBasic hydrolysisModerate [24]
Benzyl ethersBenzyl bromide/baseHydrogenolysisHigh [24]
TetrahydropyranylDihydropyran/acidMild acidModerate [25]
Silyl ethersSilyl chlorides/baseFluoride or acidVariable [24]

The tetrahydropyranyl protecting group has received particular attention for its utility in protecting hydroxyl groups during synthetic transformations [25]. This protecting group offers several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, and the ease with which it can be removed when required [25]. The immobilized version of 3,4-dihydro-2H-pyran has also been developed as a solid support for anchoring side chains in complex synthetic sequences [25].

Protecting group strategies in carbohydrate chemistry have been extensively developed to control stereochemical outcomes during glycosylation reactions [27]. The use of participating protecting groups, such as acetyl groups at the C2 position, can direct the stereochemical outcome of subsequent transformations through neighboring group participation [27]. This approach has been particularly valuable in the synthesis of tetrahydropyran derivatives with specific stereochemical configurations [27].

Stereochemical Control Mechanisms

The control of stereochemistry in the synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate requires understanding of various mechanistic pathways and their stereochemical outcomes [32] [33]. Stereochemical control can be achieved through several approaches, including substrate-controlled reactions, catalyst-controlled processes, and conformational preferences [32].

Table 6: Stereochemical Control Strategies

Control MethodMechanismSelectivityApplicationReference
Prins cyclizationChair transition state>5:1 drRing formation [32]
Nucleophilic additionSteric approach controlVariableFunctionalization [33]
Enzyme catalysisActive site selectivity>20:1 drAsymmetric synthesis [34]
Lewis acid catalysisChelation controlModerate to highComplex formation [32]

Prins cyclization has emerged as a particularly powerful method for the stereoselective synthesis of tetrahydropyran rings [32] [34]. This reaction proceeds through a chair-like transition state that provides excellent control over the relative stereochemistry of the newly formed ring [32]. The use of various Lewis acids, including titanium and cerium complexes, has enabled the development of highly enantioselective variants of this transformation [34].

Research has demonstrated that the stereochemical outcome of tetrahydropyran formation can be influenced by the nature of the substituents and the reaction conditions employed [33]. For instance, the acid-catalyzed cyclization of vinylsilyl alcohols provides access to polysubstituted tetrahydropyrans with excellent stereoselectivity [33]. The reaction proceeds through a mechanism that favors the formation of products with specific stereochemical configurations based on conformational preferences and steric interactions [33].

The development of asymmetric catalytic methods has provided additional tools for stereochemical control in tetrahydropyran synthesis [34]. Enzyme-catalyzed reactions, in particular, offer exceptional selectivity and can provide access to enantiomerically pure products [34]. The use of engineered enzymes and optimized reaction conditions has enabled the synthesis of complex tetrahydropyran derivatives with high levels of stereochemical control [34].

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Exact Mass

274.10525291 g/mol

Monoisotopic Mass

274.10525291 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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